Cizolirtine vs. Tolterodine: Phase III Urge Urinary Incontinence Trial
A Phase III trial directly compared cizolirtine to tolterodine in urge urinary incontinence. Cizolirtine citrate was administered at 300 mg BID (600 mg/day) and 400 mg BID (800 mg/day), while tolterodine was given at 2 mg BID (4 mg/day) [1]. Efficacy and safety data from this 690-patient study provide direct comparative evidence for selection between these agents.
| Evidence Dimension | Efficacy in urge urinary incontinence |
|---|---|
| Target Compound Data | Cizolirtine citrate 300 mg BID and 400 mg BID |
| Comparator Or Baseline | Tolterodine 2 mg BID |
| Quantified Difference | Quantitative efficacy and safety outcomes available from trial; direct comparative framework established |
| Conditions | Multicentre, randomised, double-blind, parallel-group Phase III study (EUCTR2004-001116-31-ES) in 690 patients with urge urinary incontinence |
Why This Matters
This head-to-head Phase III data allows procurement decisions based on direct comparative efficacy and safety against the standard-of-care antimuscarinic.
- [1] EU Clinical Trials Register. EudraCT Number: 2004-001116-31. Multicentre, randomised, double-blind, parallel group confirmatory Phase III study to compare the efficacy and safety of cizolirtine citrate 300 mg bid (600 mg/d), cizolirtine citrate 400 mg bid (800 mg/d), placebo, and tolterodine 2 mg bid (4 mg/d) in the treatment of urge urinary incontinence. View Source
